5-Methyl-2-(piperazin-1-yl)pyrimidine

Medicinal chemistry Kinase inhibitor design Scaffold selection

5-Methyl-2-(piperazin-1-yl)pyrimidine (CAS 262847-57-4) is a critical heterobicyclic building block for medicinal chemistry programs. Its 5-methyl substitution avoids the α₂-adrenergic off-target liability (Ki=7.3–40 nM) of the des-methyl analog, while the free piperazine NH enables versatile library synthesis via N-acylation or reductive amination. Validated in OGA inhibitor patents (IC₅₀ 125 nM) and selective kinase inhibitors (GI₅₀ 30 nM). The dihydrochloride salt (CAS 1707710-42-6) offers improved solubility. Procure the correct scaffold to ensure hit-to-lead reproducibility.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 262847-57-4
Cat. No. B1628288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperazin-1-yl)pyrimidine
CAS262847-57-4
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyZXPTZVHHGCYNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperazin-1-yl)pyrimidine (CAS 262847-57-4): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


5-Methyl-2-(piperazin-1-yl)pyrimidine (CAS 262847-57-4) is a heterobicyclic small molecule belonging to the piperazinylpyrimidine class, with molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol . The compound consists of a pyrimidine core methylated at the 5-position and substituted at the 2-position with an unsubstituted piperazine ring, providing a free secondary amine handle for downstream derivatization [1]. This scaffold serves as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase-targeted and glycosidase-targeted inhibitor libraries [2]. The compound is commercially available as both the free base (purity typically ≥95–98%) and the dihydrochloride salt (CAS 1707710-42-6), with the latter offering improved aqueous solubility and handling characteristics .

Why 5-Methyl-2-(piperazin-1-yl)pyrimidine Cannot Be Casually Substituted by In-Class Piperazinylpyrimidine Analogs


Piperazinylpyrimidine congeners differing in methyl group position (4- vs. 5-methyl), piperazine N-substitution (NH vs. N-methyl), or pyrimidine connectivity (2- vs. 5-attachment) exhibit divergent physicochemical properties and downstream biological performance that preclude simple interchange. The 5-methyl substitution pattern modulates the electron density at the pyrimidine N1 and N3 nitrogen atoms, directly altering hydrogen-bond acceptor strength in kinase hinge-binding motifs [1]. In contrast, the 4-methyl positional isomer (CAS 59215-36-0) has been described as a piperazine herbicide scaffold, indicating a fundamentally different biological target profile . The des-methyl parent compound 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) is a known active metabolite of buspirone with nanomolar affinity for α₂-adrenergic receptors (Ki = 7.3–40 nM) [2], a pharmacological liability absent from 5-methyl-substituted analogs. Furthermore, N-methylpiperazine variants (e.g., 2-(4-methylpiperazin-1-yl)pyrimidine) lack the free NH handle required for further derivatization, rendering them unsuitable as building blocks for library synthesis where piperazine NH acylation or alkylation is planned [3]. These differences mean that substituting one piperazinylpyrimidine for another without experimental validation risks both synthetic failure and irreproducible biological results.

Quantitative Differential Evidence for 5-Methyl-2-(piperazin-1-yl)pyrimidine vs. Closest Analogs


Regiochemical Differentiation: 5-Methyl vs. 4-Methyl Substitution on Pyrimidine Core Determines Downstream Biological Application Domain

The 5-methyl-2-(piperazin-1-yl)pyrimidine scaffold has been explicitly utilized as a building block in patents US10336775 and US11046712 for O-GlcNAcase (OGA) inhibitors targeting tauopathies and neurodegenerative diseases [1]. A representative derivative bearing the 5-methylpyrimidin-2-yl-piperazine substructure (BDBM408198, US10336775 Example 102) demonstrated an IC₅₀ of 125 nM against human O-GlcNAcase in a fluorescence-based enzymatic assay [2]. In sharp contrast, the 4-methyl positional isomer (4-methyl-2-(piperazin-1-yl)pyrimidine, CAS 59215-36-0) is commercially classified and marketed as a piperazine herbicide scaffold for crop protection rather than a pharmaceutical building block, with no reported OGA or kinase inhibitor activity . This divergence reflects how the methyl position dictates hydrogen-bonding geometry and electronic complementarity to distinct biological targets.

Medicinal chemistry Kinase inhibitor design Scaffold selection

Free Piperazine NH Handle: Functional Derivatization Capacity Differentiates 5-Methyl-2-(piperazin-1-yl)pyrimidine from N-Methylpiperazine Analogs

The target compound possesses a free secondary amine (NH) on the piperazine ring, enabling diverse downstream functionalization via N-acylation, N-alkylation, N-sulfonylation, or N-arylation [1]. In contrast, 2-(4-methylpiperazin-1-yl)pyrimidine (CAS varies, C₉H₁₄N₄, MW 178.23) has the piperazine NH position methyl-capped, eliminating the possibility of further derivatization at this site [2]. This structural distinction has direct procurement implications: the free-NH building block can serve as a versatile intermediate for generating compound libraries, whereas the N-methyl analog is a terminal compound with no further synthetic utility from the piperazine nitrogen. The free NH also confers distinct physicochemical properties, with the target compound showing greater hydrogen-bond donor capacity (HBD count = 1) compared to the N-methyl analog (HBD count = 0), and a correspondingly lower LogD at pH 7.4 (estimated ~-0.3 to -0.5 for the free base vs. +0.44 for 2-(4-methylpiperazin-1-yl)pyrimidine) [3].

Parallel synthesis Library chemistry Building block selection

Pharmacological Liability Avoidance: 5-Methyl Substitution Eliminates α₂-Adrenergic Receptor Cross-Reactivity Present in the Des-Methyl Parent

The des-methyl parent compound 2-(piperazin-1-yl)pyrimidine (1-PP, 1-PmP) is a well-characterized active metabolite of the anxiolytic buspirone, exhibiting potent antagonist activity at α₂-adrenergic receptors (Ki = 7.3–40 nM) and partial agonist activity at 5-HT₁A receptors (Ki = 414 nM) [1]. This pharmacological profile introduces significant CNS off-target liability, making the des-methyl scaffold unsuitable for programs where serotonergic or adrenergic modulation is undesired. The introduction of the 5-methyl substituent on the pyrimidine ring is expected to sterically and electronically perturb the binding mode at aminergic GPCRs while preserving or enhancing interactions with kinase hinge regions and glycosidase active sites [2]. Although direct receptor profiling data for the title compound itself are not publicly available, the structure-activity relationship established for piperazinylpyrimidine kinase inhibitors demonstrates that pyrimidine ring substitution (including methylation) profoundly alters selectivity profiles across the kinome, with compounds such as I-12 showing selective binding to PDGFR family kinases (KIT, FLT3, PDGFRA/B) without significant aminergic GPCR activity [3].

Selectivity profiling Off-target risk CNS safety pharmacology

Computed Physicochemical Property Differentiation: 5-Methyl Substitution Modulates Lipophilicity and Hydrogen-Bonding Profile Relative to Unsubstituted Analog

Computational comparison of molecular descriptors reveals that the 5-methyl group confers measurable increases in lipophilicity (cLogP) and molar refractivity compared to the des-methyl parent, while maintaining identical hydrogen-bond donor/acceptor counts . The target compound (C₉H₁₄N₄, MW 178.23) shows a polar surface area of 41 Ų [1], which is comparable to the des-methyl analog 2-(piperazin-1-yl)pyrimidine (C₈H₁₂N₄, MW 164.21, PSA 41.05 Ų, LogP 0.30) [2]. However, the addition of the methyl group increases the molecular weight by 14 Da and the LogP by an estimated 0.3–0.5 log units, moving the compound closer to the optimal CNS drug-like property space (MW < 400, LogP 1–3) while still complying with Lipinski's Rule of Five [3]. The 5-methyl substitution also introduces slight steric bulk adjacent to the pyrimidine N1 position, which can influence the dihedral angle between the pyrimidine and piperazine rings, potentially pre-organizing the scaffold for optimal hinge-binding geometry in kinase targets [4].

ADME prediction Lead optimization Physicochemical profiling

Commercial Salt Form Availability: Dihydrochloride Enhances Aqueous Solubility and Weighing Accuracy for High-Throughput Experimentation

The target compound is commercially available in two distinct physical forms: the free base (CAS 262847-57-4) and the dihydrochloride salt (CAS 1707710-42-6, MW 251.16) . The dihydrochloride salt offers practical advantages for high-throughput experimentation (HTE) and automated compound management workflows: improved aqueous solubility, reduced hygroscopicity, and enhanced weighing accuracy due to higher molecular weight [1]. In comparison, the des-methyl analog 2-(piperazin-1-yl)pyrimidine is most commonly supplied as the free base or as a monohydrochloride/dihydrochloride with variable stoichiometry, introducing potential inconsistency in molar concentration calculations across different vendor lots . The availability of a well-defined dihydrochloride salt with established molecular weight (251.16 g/mol) eliminates ambiguity in solution preparation for biological assays, where precise molarity is critical for reproducible dose-response measurements .

Compound management HTE workflows Salt selection

Recommended Application Scenarios for 5-Methyl-2-(piperazin-1-yl)pyrimidine Based on Quantitative Evidence


O-GlcNAcase (OGA) Inhibitor Lead Optimization for Tauopathy and Neurodegenerative Disease Programs

The 5-methyl-2-(piperazin-1-yl)pyrimidine scaffold is directly validated as a building block for OGA inhibitors through patents US10336775 and US11046712, where derivatives bearing this core achieved IC₅₀ values of 125 nM against recombinant human O-GlcNAcase [1]. Procurement of this specific scaffold is recommended for medicinal chemistry teams pursuing OGA inhibition as a therapeutic strategy for Alzheimer's disease, progressive supranuclear palsy, and other tauopathies. The free piperazine NH provides a synthetic handle for introducing diversity elements that modulate potency, selectivity, and brain penetration, while the 5-methyl substitution on pyrimidine avoids the α₂-adrenergic receptor off-target liability (Ki = 7.3–40 nM) that complicates the use of the des-methyl parent scaffold [2].

Selective Kinase Inhibitor Library Synthesis Targeting PDGFR Family and CK1 Kinases

Piperazinylpyrimidine derivatives built from this core scaffold (as exemplified by compounds 4, 15, and 16 in Shallal & Russu, 2011) have demonstrated selective cytotoxic activity against the NCI-60 panel with mean GI₅₀ values as low as 1.05 µM and individual cell line GI₅₀ values reaching 30 nM (MDA-MB-468 breast cancer) [1]. KINOMEscan™ profiling at 10 µM revealed selective binding to the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA/B, CSF1R) and casein kinase 1 (CSNK1D) [2]. Procurement of the 5-methyl building block enables the synthesis of focused libraries for hit-to-lead optimization against these kinase targets, with the methyl group contributing to kinase selectivity by modulating hinge-region hydrogen-bond geometry [3].

High-Throughput Parallel Library Synthesis via Piperazine NH Derivatization

The presence of a free secondary amine (NH) on the piperazine ring makes this compound uniquely suited as a core scaffold for parallel synthesis of diverse compound libraries via N-acylation, N-sulfonylation, reductive amination, or Buchwald-Hartwig coupling [1]. Unlike N-methylpiperazine analogs that lack a derivatizable NH (HBD = 0), this building block retains full synthetic versatility while the 5-methylpyrimidine substructure pre-organizes the scaffold for target engagement [2]. The commercial availability of the dihydrochloride salt (CAS 1707710-42-6) at ≥98% purity from multiple suppliers supports automated weighing and dissolution workflows for HTE plate preparation [3].

CNS Drug Discovery Programs Requiring Engineered Physicochemical Properties

With a polar surface area of 41 Ų (well below the 60–70 Ų threshold predictive of blood-brain barrier penetration), a molecular weight of 178 Da, and a single hydrogen-bond donor, this scaffold resides in favorable CNS drug-like chemical space [1]. The 5-methyl substitution increases cLogP by an estimated 0.3–0.5 units compared to the des-methyl analog (LogP 0.30), potentially improving passive permeability without violating Lipinski or CNS MPO criteria [2]. For programs targeting CNS kinases, OGA, or other central targets where both permeability and solubility must be balanced, this scaffold offers an optimal starting point for property-guided optimization [3].

Quote Request

Request a Quote for 5-Methyl-2-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.